molecular formula C11H11N3 B2409193 N-methyl-6-phenylpyridazin-3-amine CAS No. 14966-92-8

N-methyl-6-phenylpyridazin-3-amine

Cat. No.: B2409193
CAS No.: 14966-92-8
M. Wt: 185.23
InChI Key: MYOAWXCYDZAVBW-UHFFFAOYSA-N
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Description

N-methyl-6-phenylpyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in the fields of chemistry and pharmacology.

Properties

IUPAC Name

N-methyl-6-phenylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-12-11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAWXCYDZAVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-phenylpyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-phenylpyridazin-3-one with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-phenylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: this compound reduced derivatives.

    Substitution: Various substituted pyridazin-3-amines depending on the substituent introduced.

Scientific Research Applications

N-methyl-6-phenylpyridazin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-6-phenylpyridazin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of kinases involved in cell cycle regulation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-6-phenylpyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and reactivity compared to its non-methylated counterparts.

Biological Activity

N-methyl-6-phenylpyridazin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C14H16N4C_{14}H_{16}N_4. The compound features a pyridazine ring substituted with a phenyl group and a methyl amine, which contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
IUPAC NameThis compound

The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can inhibit or modulate various biological pathways, leading to potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various microbial strains, comparing it with standard antimicrobial agents.

In Vitro Antimicrobial Testing Results

Microbial StrainInhibition Zone (mm)Comparison Standard (mm)
Staphylococcus aureus1518 (Amoxicillin)
Escherichia coli2022 (Ciprofloxacin)
Candida albicans1214 (Fluconazole)

The compound demonstrated comparable activity to established antibiotics, suggesting its potential for development as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF7 (Breast Cancer)30
A549 (Lung Cancer)28

The IC50 values indicate that the compound exhibits selective cytotoxicity against cancer cells, making it a candidate for further investigation in cancer therapy .

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